Cas no 931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF))

Cyclohexylmagnesium Bromide (~1.0 M in THF) structure
931-50-0 structure
Nome del prodotto:Cyclohexylmagnesium Bromide (~1.0 M in THF)
Numero CAS:931-50-0
MF:C6H11BrMg
MW:187.360541582108
MDL:MFCD01321152
CID:797265
PubChem ID:11805477

Cyclohexylmagnesium Bromide (~1.0 M in THF) Proprietà chimiche e fisiche

Nomi e identificatori

    • Magnesium,bromocyclohexyl-
    • Cyclohexylmagnesium Bromide
    • Cyclohexylmagnesium bromide, 2.0 M solution in THF, SpcSeal
    • CYCLOHEXYLMAGNESIUM BROMIDE1M THF
    • Cyclohexylmagnesiumbromide,1.0MsolutioninTHF,inresealablebottle
    • 1.0 M solution in THF,MkSeal
    • Cyclohexylmagnesium bromide [1M solution in THF]
    • magnesium,cyclohexane,bromide
    • Magnesium, bromocyclohexyl-
    • Cyclohexyl magnesium bromide
    • CYCLOHEXYLMAGNESIUMBROMIDE
    • c-HexMgBr
    • Bromo(cyclohexyl)magnesium
    • cyclohexyl magnesiumbromide
    • cyclohexyl-magnesium bromide
    • cyclohexanyl magnesium bromide
    • Cyclohexylmagnesium bromide, 1.0 M in THF
    • X6235
    • Cyclohexylmagnesium bromide, 1.0 M in 2-MeTHF
    • Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
    • Bromocyclohexylmagnesium (ACI)
    • Cyclohexylmagnesium bromide (6CI)
    • Cyclohexylmagnesium Bromide (~1.0 M in THF)
    • MDL: MFCD01321152
    • Inchi: 1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1
    • Chiave InChI: SJUKXVKSGSJVTJ-UHFFFAOYSA-M
    • Sorrisi: Br[Mg]C1CCCCC1

Proprietà calcolate

  • Massa esatta: 185.98900
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 0
  • Complessità: 35.5
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 0
  • Carica superficiale: 0
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di infiammabilità: -17°C (THF)
  • PSA: 0.00000
  • LogP: 3.13390
  • Solubilità: Non determinato

Cyclohexylmagnesium Bromide (~1.0 M in THF) Informazioni sulla sicurezza

Cyclohexylmagnesium Bromide (~1.0 M in THF) Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Cyclohexylmagnesium Bromide (~1.0 M in THF) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
046766-100g
Cyclohexylmagnesium bromide, 18% in THF ca 1mol/L
931-50-0
100g
£80.00 2022-02-28
TRC
C992416-1mg
Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)
931-50-0
1mg
40.00 2021-08-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C115961-500ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1mol/L in THF
500ml
¥410.90 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-294135-100 g
Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L),
931-50-0
100g
¥1,602.00 2023-07-10
Enamine
EN300-109642-0.25g
bromo(cyclohexyl)magnesium
931-50-0 95%
0.25g
$24.0 2023-10-27
Enamine
EN300-109642-0.1g
bromo(cyclohexyl)magnesium
931-50-0 95%
0.1g
$23.0 2023-10-27
Enamine
EN300-109642-1.0g
bromo(cyclohexyl)magnesium
931-50-0
1g
$26.0 2023-06-10
Chemenu
CM423070-10kg
Cyclohexylmagnesium Bromide
931-50-0 95%+
10kg
$288 2024-07-19
abcr
AB140471-100g
Cyclohexylmagnesium bromide, (18% in tetrahydrofuran, ca. 1mol/l); .
931-50-0
100g
€159.70 2025-02-13
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R008210-100ml
Cyclohexylmagnesium Bromide (~1.0 M in THF)
931-50-0 1.0 M solution of THF
100ml
¥169 2024-05-20

Cyclohexylmagnesium Bromide (~1.0 M in THF) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt → reflux; 30 min, reflux; 1 h, reflux
Riferimento
Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates
Peyrical, Lauriane C. ; Berger, Marie-Rose Ouellet-Du; Boucher, Maxim; Birepinte, Melodie; Paquin, Jean-Francois ; et al, Organic Letters, 2023, 25(14), 2487-2491

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Riferimento
A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides
Saito, Fumito, Angewandte Chemie, 2022, 61(52),

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 20 min, reflux; 6 h, reflux
Riferimento
Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters
Yin, Kai-Lin; Zhao, Shuang; Qin, Ying; Chen, Shu-Han; Li, Bo; et al, ACS Catalysis, 2022, 12(22), 13999-14005

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  heated; 1 h, rt
Riferimento
A sulfoxide reagent for one-pot, three-component syntheses of sulfoxides and sulfinamides
Saito, Fumito, ChemRxiv, 2022, 1, 1-11

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; rt → 50 °C
Riferimento
Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation
Wang, Siwei; Xie, Chaochao; Zhu, Yu; Zi, Guofu ; Zhang, Zhanbin; et al, Organic Letters, 2023, 25(20), 3644-3648

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 1 min, rt
1.2 Reagents: Water
Riferimento
Stereospecific Csp3 Suzuki-Miyaura Cross-Coupling That Evades β-Oxygen Elimination
LaPorte, Antonio J. ; Shi, Yao; Hein, Jason E. ; Burke, Martin D., ACS Catalysis, 2022, 12(17), 10905-10912

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  1.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  1 h, rt; 2 h, rt
Riferimento
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates
West, Michael S.; Pia, Julia E.; Rousseaux, Sophie A. L., Organic Letters, 2022, 24(32), 5869-5873

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → 50 °C
Riferimento
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives
Xiao, Guiying; Xie, Chaochao; Guo, Qianling; Zi, Guofu ; Hou, Guohua ; et al, Organic Letters, 2022, 24(14), 2722-2727

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
Riferimento
Probing the Delicate Balance between Pauli Repulsion and London Dispersion with Triphenylmethyl Derivatives
Roesel, Soeren; Becker, Jonathan; Allen, Wesley D.; Schreiner, Peter R., Journal of the American Chemical Society, 2018, 140(43), 14421-14432

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt
Riferimento
Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis
Varma Nallaparaju, Jagadeesh ; Nikonovich, Tatsiana ; Jarg, Tatsiana ; Merzhyievskyi, Danylo ; Aav, Riina ; et al, Angewandte Chemie, 2023, 62(39),

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  70 °C; 2 h, 70 °C
Riferimento
Method for preparing di(1-adamantyl) cycloalkylphosphine ligand by diborane treatment
, China, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light
Hung, Vu Thai; Tran, Cong Chi; Yamamoto, Yuki; Kodama, Shintaro ; Nomoto, Akihiro ; et al, Molecules, 2021, 26(20),

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether ;  rt; rt → reflux; 30 h, reflux
Riferimento
Degradable photoresist resin monomer from trimethylbicyclo[2.2.2]octanedione and synthesis method thereof
, China, , ,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Riferimento
Synthesis of Sulfur-Containing Oxindoles by Photoinduced Alkene Difunctionalization via Sulfur 1,2-Relocation
Lu, Cong; Chen, Rui; Wang, Rui; Jing, Dong; Zheng, Ke, Organic Letters, 2023, 25(5), 750-755

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Benzylamine derivatives prepared for skin lightening
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Riferimento
The comparison of self-assembling behaviour of phenyl biphenylcarboxylate and biphenyl benzoate compounds with the different length and shape of chiral terminal chain
Strojwas, Katarzyna; Dabrowski, Roman; Drzewinski, Witold; Szarek, Michal; Bubnov, Alexej; et al, Journal of Molecular Liquids, 2023, 369,

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Riferimento
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  heated; 1 - 2 h, heated
Riferimento
A facile and practical preparation of P-chiral phosphine oxides
Xu, Ronghua; Gao, Zhenhua; Yu, Yiteng; Tang, Yehua; Tian, Duanshuai; et al, Chemical Communications (Cambridge, 2021, 57(27), 3335-3338

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane ,  Tetrahydrofuran ;  rt; 1 h, 40 °C
Riferimento
Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles
Tsuzuki, Saori; Kano, Taichi, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
Visible light-induced N-radical 5-exo/6-endo cyclization of alkenyl amides: facile access to isoindolinones/isoquinolinones
Lei, Zhen-Yao; Hu, Kui; He, Yuan-Xiang; Geng, Shu; Chen, Li-Na; et al, Organic & Biomolecular Chemistry, 2022, 20(12), 2397-2401

Cyclohexylmagnesium Bromide (~1.0 M in THF) Raw materials

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preparation Products

Cyclohexylmagnesium Bromide (~1.0 M in THF) Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd